molecular formula C14H15N3OS B4265811 6-isopropyl-2-(2-pyridinyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

6-isopropyl-2-(2-pyridinyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No. B4265811
M. Wt: 273.36 g/mol
InChI Key: BCFKYKNSZVUHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-isopropyl-2-(2-pyridinyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (referred to as compound A) is a novel chemical compound that has attracted significant attention in scientific research due to its unique properties. The compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In

Mechanism of Action

The mechanism of action of compound A is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases. In viral infections, it has been shown to inhibit viral replication by targeting viral enzymes. In fungal infections, it has been shown to inhibit fungal growth by disrupting the fungal cell wall.
Biochemical and Physiological Effects:
Compound A has been shown to have a range of biochemical and physiological effects, depending on the target and concentration. In cancer cells, it has been shown to induce DNA damage and oxidative stress. In viral infections, it has been shown to reduce viral load and improve immune response. In fungal infections, it has been shown to inhibit fungal growth and improve host immune response. However, more studies are needed to fully understand the biochemical and physiological effects of compound A.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound A in lab experiments is its unique chemical structure, which makes it a valuable tool for studying various biological processes. Its synthetic accessibility and high purity also make it a suitable candidate for drug discovery and material science. However, the limitations of using compound A in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on compound A. One direction is to further investigate its mechanism of action and identify specific targets for drug development. Another direction is to explore its potential applications in other fields, such as material science and environmental science. Additionally, more studies are needed to evaluate its safety and toxicity profile, as well as its pharmacokinetics and pharmacodynamics. Overall, compound A has great potential for further scientific research and development.

Scientific Research Applications

Compound A has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been evaluated for its anticancer, antiviral, and antifungal properties. In drug discovery, it has been screened against various drug targets, including kinases, GPCRs, and ion channels. In material science, it has been investigated for its potential use as a fluorescent probe and as a building block for the synthesis of complex organic molecules.

properties

IUPAC Name

6-propan-2-yl-2-pyridin-2-yl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-8(2)11-7-9-13(18)16-12(17-14(9)19-11)10-5-3-4-6-15-10/h3-8,12,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFKYKNSZVUHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(S1)NC(NC2=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(propan-2-yl)-2-(pyridin-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-isopropyl-2-(2-pyridinyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
6-isopropyl-2-(2-pyridinyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
6-isopropyl-2-(2-pyridinyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
6-isopropyl-2-(2-pyridinyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
6-isopropyl-2-(2-pyridinyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
6-isopropyl-2-(2-pyridinyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

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